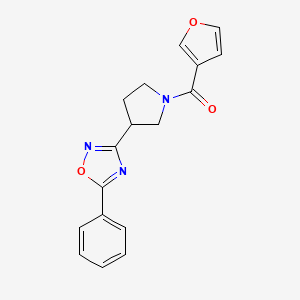

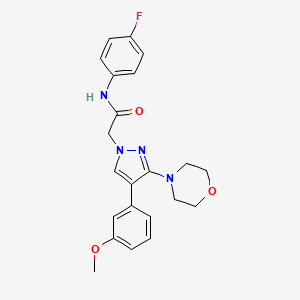

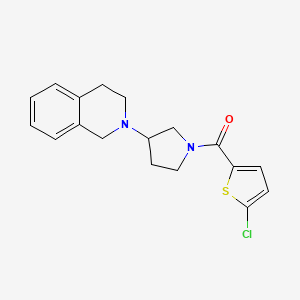

Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that is of interest to researchers. In

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds containing similar structures have shown potential in anticancer drug research . For instance, imidazole-containing compounds have been known for their broad range of chemical and biological properties, including antitumor activities .

Anti-Inflammatory Activity

Imidazole and pyrazole derivatives have been reported to possess anti-inflammatory properties . These compounds could potentially be used in the treatment of diseases where inflammation plays a significant role.

Antiviral Activity

Indole derivatives, which share some structural similarities with the compound , have demonstrated antiviral activities . This suggests potential applications in the development of new antiviral drugs.

Antioxidant Activity

Pyrazoles, which are nitrogen-containing heterocycles like the compound , have been reported to exhibit antioxidant activities . This suggests potential applications in conditions where oxidative stress plays a role.

Foldamer Research

The compound belongs to cyclic β-amino acids characterized by well-defined and controllable conformational preferences, demonstrating its potential as building blocks in the field of foldamer research .

Anti-Influenza Activity

Cyclic β-amino acids, similar to the compound , have also exhibited various bioactivities such as anti-influenza . This suggests potential applications in the treatment of influenza and related viral diseases.

Mecanismo De Acción

Target of Action

Compounds containing the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may interact with similar targets.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets through various types of bonds, such as hydrogen bonds, van der waals, π-σ, and π-alkyl interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological activities.

Biochemical Pathways

Oxadiazole derivatives have been reported to exhibit a broad range of chemical and biological properties , suggesting that they may affect multiple pathways

Pharmacokinetics

The solubility of oxadiazole, a component of the compound, in water suggests that it may have good bioavailability

Result of Action

Given the reported biological activities of oxadiazole derivatives , it is plausible that this compound may have similar effects, such as inhibiting the growth of bacteria or cancer cells

Action Environment

It is known that the azide group, an environmentally friendly energetic group, can control the melting point and increase the energy of the compound

Propiedades

IUPAC Name |

furan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOPXEUBMBYOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)